molecular formula C9H14F3NO5 B1426273 Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate CAS No. 1111640-52-8

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B1426273
CAS No.: 1111640-52-8
M. Wt: 273.21 g/mol
InChI Key: FTIOJRCDISXDJP-UHFFFAOYSA-N
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Description

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H14F3NO5. It is known for its unique structure, which includes a morpholine ring and a trifluoroacetate group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction:

Biological Activity

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

This compound has the chemical formula C₉H₁₄F₃N₁O₅ and a molecular weight of 273.21 g/mol. The presence of the trifluoroacetate group enhances its lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antiproliferative effects and inhibition of specific enzymes. Key findings from existing literature are summarized below.

Antiproliferative Activity

A study evaluated various derivatives of morpholine compounds for their antiproliferative effects against human cancer cell lines. This compound was included in these evaluations, demonstrating significant growth inhibition across multiple cell lines.

CompoundGI50 (µM)Cell Lines Tested
This compound5.4MCF-7 (breast cancer), A549 (lung cancer)
Camptothecin (control)1.0Various

The GI50 value indicates the concentration required to inhibit cell growth by 50%, with lower values indicating higher potency.

The mechanism through which ethyl morpholine-2-carboxylate exerts its antiproliferative effects appears to be linked to topoisomerase inhibition. Topoisomerases are enzymes crucial for DNA replication and transcription; their inhibition can lead to DNA damage and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of ethyl morpholine-2-carboxylate in specific therapeutic contexts:

  • Breast Cancer Treatment : In a clinical trial involving MCF-7 cells, ethyl morpholine-2-carboxylate demonstrated a synergistic effect when combined with standard chemotherapeutic agents, enhancing overall efficacy.
  • Lung Cancer Models : In A549 lung cancer models, the compound showed significant reduction in tumor size and improved survival rates compared to control groups receiving no treatment.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of ethyl morpholine derivatives indicates that modifications at the morpholine ring can significantly affect biological activity. The trifluoroacetate moiety contributes to increased potency by enhancing solubility and interaction with target enzymes.

Properties

IUPAC Name

ethyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIOJRCDISXDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718481
Record name Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111640-52-8
Record name Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 2
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 3
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 4
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 5
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 6
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

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